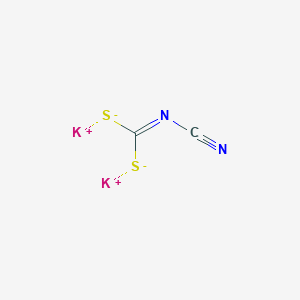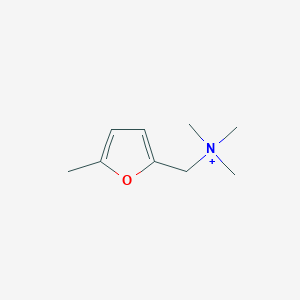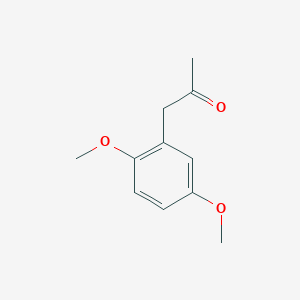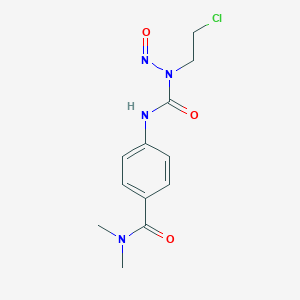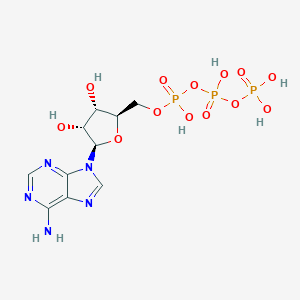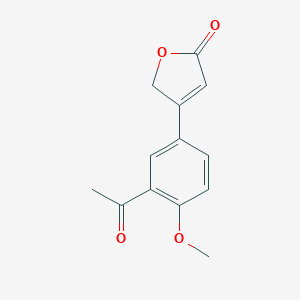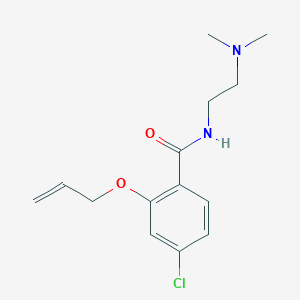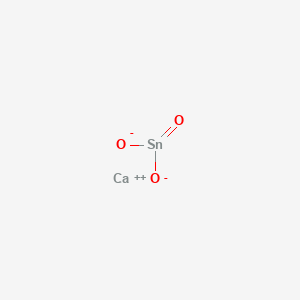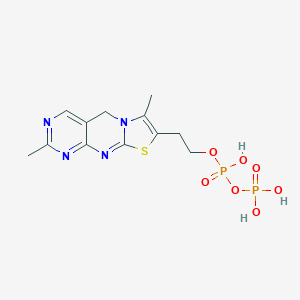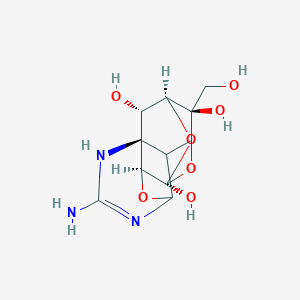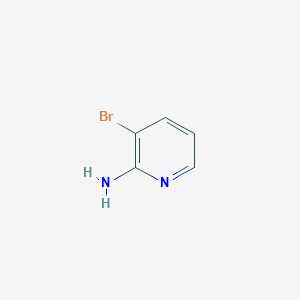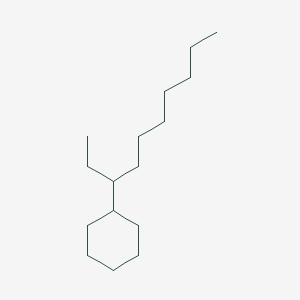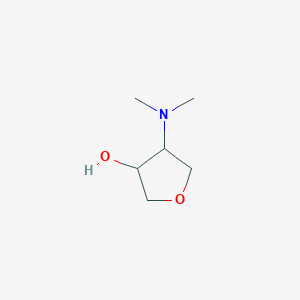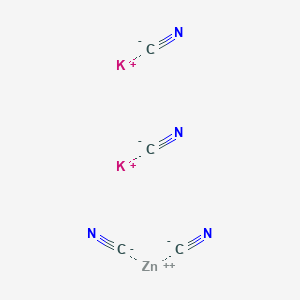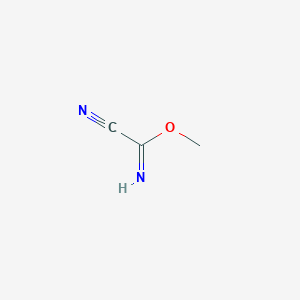
Methyl cyanoformimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl cyanoformimidate, also known as MCFI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MCFI is a highly reactive compound that can be used as a reagent in organic synthesis, and its unique chemical properties make it a promising candidate for various biological applications.
Mécanisme D'action
Methyl cyanoformimidate is a highly reactive compound that can undergo various chemical reactions due to the presence of the cyano and formimidate groups in its structure. The reactivity of Methyl cyanoformimidate is mainly due to the presence of the imidate group, which is a highly electrophilic center that can undergo nucleophilic addition reactions with various nucleophiles.
Effets Biochimiques Et Physiologiques
Methyl cyanoformimidate has been found to have various biochemical and physiological effects. In vitro studies have shown that Methyl cyanoformimidate can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Methyl cyanoformimidate has also been found to have cytotoxic effects on various cancer cell lines, and its potential as an anticancer agent is currently being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl cyanoformimidate has several advantages and limitations for lab experiments. One of the main advantages of Methyl cyanoformimidate is its high reactivity, which makes it a useful reagent for various organic synthesis reactions. However, the high reactivity of Methyl cyanoformimidate can also be a limitation, as it can react with various nucleophiles in the lab, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the research on Methyl cyanoformimidate. One potential area of research is the development of new synthetic routes for the preparation of Methyl cyanoformimidate and its derivatives. Another area of research is the investigation of the potential use of Methyl cyanoformimidate as an anticancer agent, and the development of new Methyl cyanoformimidate derivatives with improved cytotoxic activity. Additionally, the use of Methyl cyanoformimidate in the synthesis of various heterocyclic compounds and its potential applications in the field of materials science are also areas of future research.
Conclusion
Methyl cyanoformimidate is a highly reactive compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its unique chemical properties make it a promising candidate for various biological applications, and its high reactivity makes it a useful reagent for various organic synthesis reactions. The future research on Methyl cyanoformimidate is expected to lead to the development of new synthetic routes and the discovery of new applications in various fields.
Méthodes De Synthèse
Methyl cyanoformimidate can be synthesized through the reaction of N-methylformamide with cyanogen chloride in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of Methyl cyanoformimidate as a colorless liquid with a pungent odor.
Applications De Recherche Scientifique
Methyl cyanoformimidate has been used in various scientific research applications due to its unique chemical properties. One of the most significant applications of Methyl cyanoformimidate is in organic synthesis, where it is used as a reagent for the synthesis of various organic compounds. Methyl cyanoformimidate is also used in the preparation of various heterocyclic compounds and has been found to be a useful reagent for the synthesis of pyrazoles, pyrimidines, and triazoles.
Propriétés
Numéro CAS |
13369-03-4 |
|---|---|
Nom du produit |
Methyl cyanoformimidate |
Formule moléculaire |
C3H4N2O |
Poids moléculaire |
84.08 g/mol |
Nom IUPAC |
methyl cyanomethanimidate |
InChI |
InChI=1S/C3H4N2O/c1-6-3(5)2-4/h5H,1H3 |
Clé InChI |
YYKFOMDVFMMBGQ-UHFFFAOYSA-N |
SMILES |
COC(=N)C#N |
SMILES canonique |
COC(=N)C#N |
Autres numéros CAS |
13369-03-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



